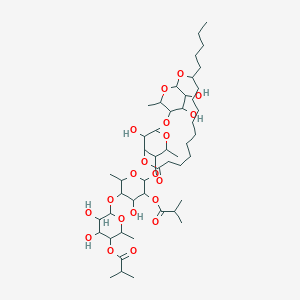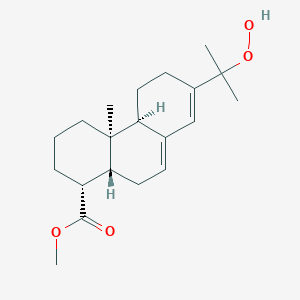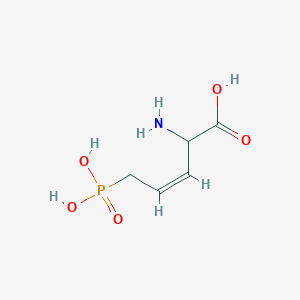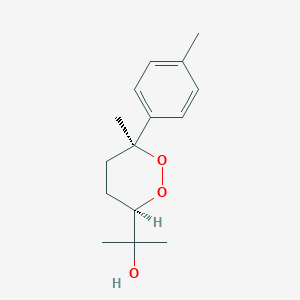
1,4-Dideoxy-1,4-iminoallitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dideoxy-1,4-iminoallitol (DAB) is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential therapeutic applications. DAB is a potent inhibitor of glycosidases, which are enzymes that play a crucial role in the breakdown of carbohydrates. In
Mechanism of Action
The mechanism of action of 1,4-Dideoxy-1,4-iminoallitol is based on its ability to inhibit glycosidases. Glycosidases are enzymes that break down complex carbohydrates into simpler forms that can be absorbed by the body. By inhibiting these enzymes, this compound can prevent the breakdown of carbohydrates, leading to a buildup of complex carbohydrates in the body. This can have a variety of effects, depending on the specific enzymes that are inhibited.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific enzymes that are inhibited. For example, inhibition of alpha-glucosidase by this compound can lead to a buildup of glycogen in the liver and muscle tissue, which can be beneficial in the treatment of lysosomal storage disorders. Inhibition of beta-glucosidase by this compound can lead to a buildup of glucosylceramide in the lysosomes, which can be beneficial in the treatment of Gaucher's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,4-Dideoxy-1,4-iminoallitol in lab experiments is its ability to selectively inhibit glycosidases, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic to cells at high concentrations, making it difficult to use in certain types of experiments.
Future Directions
There are several future directions for research on 1,4-Dideoxy-1,4-iminoallitol. One area of interest is the development of this compound-based therapies for lysosomal storage disorders, such as Gaucher's disease. Another area of interest is the use of this compound as a potential cancer therapy. Additionally, there is ongoing research on the development of new glycosidase inhibitors that are based on the structure of this compound, which could lead to the development of more effective therapies for a variety of diseases.
Synthesis Methods
1,4-Dideoxy-1,4-iminoallitol can be synthesized through a multistep process that involves the reaction of dihydroxyacetone with a primary amine, followed by a series of chemical transformations. One of the most commonly used methods for synthesizing this compound is the reductive amination of dihydroxyacetone with an amine, using sodium cyanoborohydride as a reducing agent.
Scientific Research Applications
1,4-Dideoxy-1,4-iminoallitol has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, viral infections, and lysosomal storage disorders. Due to its ability to inhibit glycosidases, this compound has been shown to be effective in blocking the replication of certain viruses, such as HIV and influenza. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
120576-71-8 |
|---|---|
Molecular Formula |
C8H4F3NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S,3S,4R)-2-(1,2-dihydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c8-2-4(10)5-6(11)3(9)1-7-5/h3-11H,1-2H2/t3-,4?,5+,6-/m1/s1 |
InChI Key |
RVNSAAIWCWTCTJ-ZPQYLTHOSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H](N1)C(CO)O)O)O |
SMILES |
C1C(C(C(N1)C(CO)O)O)O |
Canonical SMILES |
C1C(C(C(N1)C(CO)O)O)O |
synonyms |
1,4-DIA 1,4-dideoxy-1,4-imino-L-allitol 1,4-dideoxy-1,4-iminoallitol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




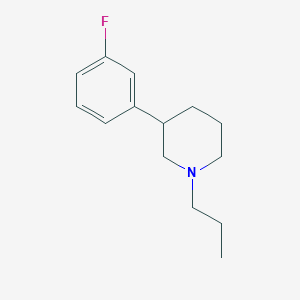
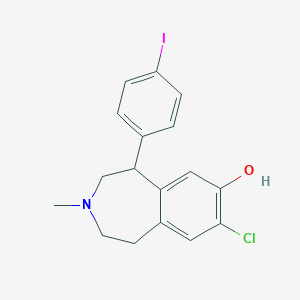
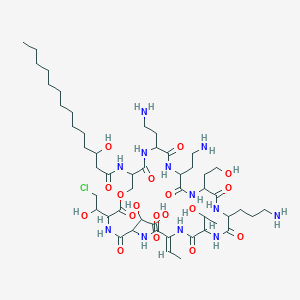
![(2S,3S,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S)-3-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B220619.png)
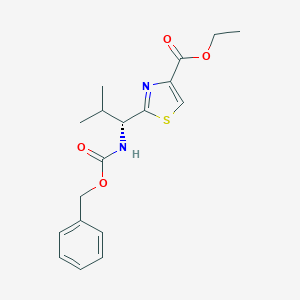
![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)
